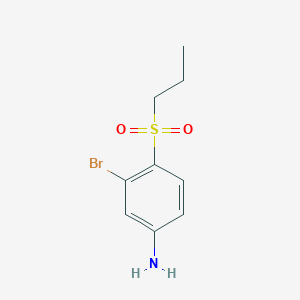

3-Bromo-4-(propane-1-sulfonyl)aniline

CAS No.: 1249101-27-6

Cat. No.: VC2695047

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249101-27-6 |

|---|---|

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 3-bromo-4-propylsulfonylaniline |

| Standard InChI | InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 |

| Standard InChI Key | CGSPVTNYWKNUFK-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br |

| Canonical SMILES | CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br |

Introduction

Chemical Identity and Basic Properties

3-Bromo-4-(propane-1-sulfonyl)aniline is an aromatic compound with the CAS number 1249101-27-6. It possesses a molecular formula of C9H12BrNO2S and a molecular weight of 278.17 g/mol. The compound belongs to the class of sulfonylanilines, characterized by the presence of both a sulfonyl group and an amino group attached to an aromatic ring. The official IUPAC name is 3-bromo-4-propylsulfonylaniline, though it is commonly referred to by its more descriptive name that emphasizes the propane-1-sulfonyl substituent.

The physical structure of 3-Bromo-4-(propane-1-sulfonyl)aniline consists of a benzene ring with three key substituents: an amino group (-NH2), a bromine atom, and a propane-1-sulfonyl group (-SO2CH2CH2CH3). The specific arrangement of these functional groups on the aromatic ring determines the compound's chemical reactivity and potential biological interactions. The presence of both electron-donating (amino) and electron-withdrawing (sulfonyl and bromine) groups creates an interesting electronic distribution within the molecule.

The chemical identifiers and basic properties of 3-Bromo-4-(propane-1-sulfonyl)aniline are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Chemical Identifiers and Properties of 3-Bromo-4-(propane-1-sulfonyl)aniline

| Property | Value |

|---|---|

| CAS Number | 1249101-27-6 |

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 3-bromo-4-propylsulfonylaniline |

| Standard InChI | InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 |

| Standard InChIKey | CGSPVTNYWKNUFK-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br |

| PubChem Compound ID | 61713759 |

Structural Analysis and Functional Groups

Aniline Group

The aniline (amino) group in this compound is a primary aromatic amine that can form hydrogen bonds and participate in various chemical reactions due to its nucleophilic character. This functional group provides a site for potential derivatization through reactions such as acylation, alkylation, or diazotization. In biological systems, the amino group can interact with various targets through hydrogen bonding, potentially contributing to the compound's pharmacological activities.

Bromine Substituent

The bromine atom at position 3 of the aromatic ring serves as an electron-withdrawing group that influences the electronic properties of the molecule. This halogen substituent affects the reactivity of the aromatic ring, particularly at positions ortho and para to it. The presence of bromine also provides a handle for further synthetic modifications through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, making this compound valuable as a synthetic intermediate.

Propane-1-sulfonyl Group

The propane-1-sulfonyl group is a key structural feature that distinguishes this compound from simpler brominated anilines. The sulfonyl moiety (-SO2-) is strongly electron-withdrawing and can serve as a hydrogen bond acceptor through its oxygen atoms. This group can potentially interact with biological targets such as enzymes or receptors through hydrogen bonding or electrostatic interactions. The propyl chain attached to the sulfonyl group provides a degree of lipophilicity to the molecule, potentially affecting its solubility and membrane permeability in biological systems.

The spatial arrangement of these functional groups creates a unique electronic environment that determines how the molecule interacts with other chemical entities or biological targets. The combination of electron-donating and electron-withdrawing groups leads to specific reactivity patterns that can be exploited in various applications, from organic synthesis to drug development.

Chemical Reactivity and Behavior

The chemical behavior of 3-Bromo-4-(propane-1-sulfonyl)aniline is dictated by the interplay between its three main functional groups: the aniline group, the bromine substituent, and the propane-1-sulfonyl moiety.

Reactivity of the Aniline Group

The aniline group in 3-Bromo-4-(propane-1-sulfonyl)aniline can participate in various reactions typical of primary aromatic amines. These include:

-

Acylation reactions with acid chlorides or anhydrides to form amides

-

Alkylation reactions to form secondary or tertiary amines

-

Diazotization with nitrous acid to form diazonium salts, which can undergo further transformations

-

Nucleophilic addition to carbonyls and related electrophiles

The reactivity of the amine group is somewhat modulated by the presence of the electron-withdrawing bromine and sulfonyl groups, which reduce its nucleophilicity compared to unsubstituted aniline.

Bromine-Mediated Reactions

The bromine substituent provides opportunities for various coupling reactions that can be employed to create more complex molecules. These include:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Stille coupling with organostannanes

-

Heck reactions with alkenes

-

Buchwald-Hartwig amination reactions

These transformations make 3-Bromo-4-(propane-1-sulfonyl)aniline a valuable building block in the synthesis of more elaborate structures for pharmaceutical or materials science applications.

Sulfonyl Group Interactions

The propane-1-sulfonyl group influences the compound's chemical behavior through its strong electron-withdrawing effect and potential for hydrogen bonding interactions. This group can:

-

Activate the aromatic ring toward nucleophilic aromatic substitution

-

Participate in hydrogen bonding as an acceptor through its oxygen atoms

-

Undergo nucleophilic substitution reactions under certain conditions

-

Interact with metal ions in coordination chemistry

The combination of these functional groups creates a molecule with diverse reactive sites that can be selectively targeted in various chemical transformations, making 3-Bromo-4-(propane-1-sulfonyl)aniline a versatile intermediate in chemical synthesis.

Biological Activity and Applications

The structural features of 3-Bromo-4-(propane-1-sulfonyl)aniline suggest several potential biological activities and applications, particularly in pharmaceutical research and development.

Research Applications

The compound's unique structure and reactivity make it valuable in various research applications:

-

As a building block in medicinal chemistry for the synthesis of pharmaceutical candidates

-

In structure-activity relationship studies to understand how structural modifications affect biological activity

-

As a probe for investigating biological mechanisms related to inflammation or other processes

-

In the development of new synthetic methodologies for creating complex molecules

| Property | 3-Bromo-4-(propane-1-sulfonyl)aniline | 3-Bromo-4-propylaniline | 3-Bromoaniline |

|---|---|---|---|

| Molecular Formula | C9H12BrNO2S | C9H12BrN | C6H6BrN |

| Molecular Weight | 278.17 g/mol | 214.10 g/mol | 172.02 g/mol |

| Key Functional Groups | Amino, bromine, sulfonyl | Amino, bromine, propyl | Amino, bromine |

| Electronic Properties | Strong electron-withdrawing effect from sulfonyl group | Less polarized aromatic system | Simplest electronic distribution |

| Potential Interactions | Multiple hydrogen bond acceptor sites | Limited hydrogen bonding capability | Basic hydrogen bonding through amine |

| Synthetic Utility | Versatile intermediate with multiple reactive sites | Less functionally diverse | Common building block |

Material Science Applications

Beyond pharmaceutical applications, 3-Bromo-4-(propane-1-sulfonyl)aniline could find use in material science. The functional groups present in the molecule could participate in various polymerization reactions or serve as attachment points for creating functionalized materials. These applications might include:

-

Development of functionalized polymers with specific properties

-

Creation of materials with sensing capabilities based on the compound's interaction with analytes

-

Design of surfaces with controlled chemical reactivity or binding properties

-

Incorporation into materials for catalytic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume